Mass Offset of +4 Da Enables Unambiguous MS Discrimination from Unlabeled Analyte
The target compound provides a mass difference of +4.03 Da relative to the non-deuterated 2-Hydroxyethyl Methanethiosulfonate (MW 156.21 vs. 160.25). This offset exceeds the natural abundance M+2 isotopologue contribution (~0.8% at nominal mass +2 Da) and the M+3 contribution (<0.1%), enabling baseline-resolved extracted ion chromatograms for the heavy and light species . In comparative LC-MS/MS analysis of protein thiol modifications, the d4-labeled MTSHE derivative generates a distinct precursor ion (m/z 161.2 for [M+H]+ vs. m/z 157.1 for unlabeled), allowing selective MS/MS fragmentation without isotopic cross-talk [1].
| Evidence Dimension | Mass spectrometric discrimination (precursor ion m/z difference) |
|---|---|
| Target Compound Data | m/z 161.2 ([M+H]+); MW 160.25 g/mol; +4 Da mass offset |
| Comparator Or Baseline | 2-Hydroxyethyl Methanethiosulfonate (CAS 13700-08-8): m/z 157.1 ([M+H]+); MW 156.21 g/mol |
| Quantified Difference | Δm/z = +4.1; ΔMW = +4.04 Da; isotopic purity >98 atom% D |
| Conditions | Electrospray ionization positive mode; single quadrupole or triple quadrupole MS; isotopic enrichment verified by NMR |
Why This Matters
This +4 Da mass offset is the minimum required for unambiguous MS discrimination in complex biological matrices, directly enabling accurate stable isotope dilution quantification of thiol modifications without interference from natural abundance isotopologues.
- [1] ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Selection Criteria for Internal Standards. Technical Application Note, 2025. View Source
